N-Butylfluorescein
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Overview
Description
N-Butylfluorescein is a fluorescent compound with the molecular formula C24H20O5 and a molecular weight of 388.41 g/mol . It is known for its high fluorescence quantum yield and is extensively used in various scientific applications, including cell imaging, protein labeling, and DNA sequencing . The compound exhibits excitation and emission maxima at 467 nm and 512 nm, respectively .
Mechanism of Action
Target of Action
N-Butylfluorescein primarily targets Phosphatidylinositol-specific phospholipase C (PI-PLC) . PI-PLC is an enzyme that plays a crucial role in the inositol signaling pathway, which is involved in various cellular functions such as cell growth and differentiation .
Mode of Action
This compound interacts with its target, PI-PLC, by serving as a fluorogenic substrate . When cleaved by PI-PLC, it releases a fluorescent signal, allowing the activity of PI-PLC to be monitored in real-time .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the inositol signaling pathway . By acting as a substrate for PI-PLC, this compound can help monitor the activity of this enzyme, providing insights into the regulation of this pathway .
Pharmacokinetics
As a fluorescent compound, its bioavailability can be inferred from the intensity of the fluorescent signal it produces upon interaction with pi-plc .
Result of Action
The molecular effect of this compound’s action is the generation of a fluorescent signal upon cleavage by PI-PLC . This allows for the real-time monitoring of PI-PLC activity, contributing to our understanding of the inositol signaling pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the solution, the presence of other molecules, and the specific characteristics of the cell or tissue in which it is used
Biochemical Analysis
Biochemical Properties
N-Butylfluorescein plays a significant role in biochemical reactions, particularly in the synthesis of fluorogenic substrates for assaying phosphatidylinositol-specific phospholipase C . This interaction involves the binding of this compound to the enzyme, leading to a reaction that can be measured based on the fluorescence emitted .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the assay of phosphatidylinositol-specific phospholipase C . This enzyme plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with phosphatidylinositol-specific phospholipase C . The binding of this compound to this enzyme leads to a reaction that results in the emission of fluorescence, which can be measured to assay the activity of the enzyme .
Metabolic Pathways
This compound is involved in the metabolic pathway of phosphatidylinositol-specific phospholipase C
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Butylfluorescein can be synthesized through multiple synthetic routes. One common method involves the reaction of benzoic acid, 2-(6-butoxy-3-oxo-3H-xanthen-9-yl)-, butyl ester with sodium hydroxide in methanol and water for 2 hours . The reaction yields this compound as a yellow solid with a melting point of 201-203°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: N-Butylfluorescein undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different fluorescence properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the butyl group or other functional groups on the fluorescein core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorescein derivatives, while substitution reactions can produce various substituted fluorescein compounds .
Scientific Research Applications
N-Butylfluorescein is widely used in scientific research due to its fluorescent properties. Some key applications include:
Cell Imaging: It is used to label and visualize cells under fluorescence microscopy.
Protein Labeling: The compound is employed to label proteins, enabling their detection and analysis.
DNA Sequencing: this compound is used in DNA sequencing techniques to label nucleotides and visualize DNA fragments.
Enzyme Activity Measurement: It serves as a fluorogenic substrate for assaying enzyme activity, particularly phosphatidylinositol-specific phospholipase C.
Study of Cell Membrane Dynamics: The compound aids in studying cell membrane dynamics, gene expression, and protein-protein interactions.
Comparison with Similar Compounds
N-Butylfluorescein is compared with other similar compounds, such as fluorescein and its derivatives. Some similar compounds include:
Fluorescein: A widely used fluorescent dye with similar properties but different functional groups.
Carboxyfluorescein: A derivative of fluorescein with a carboxyl group, used in various biological applications.
Dichlorofluorescein: Another fluorescein derivative with chlorine atoms, used in oxidative stress studies.
Uniqueness: this compound is unique due to its butyl group, which imparts specific properties, such as increased hydrophobicity and altered fluorescence characteristics. This makes it suitable for specific applications where other fluorescein derivatives may not be as effective .
Properties
IUPAC Name |
3'-butoxy-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-2-3-12-27-16-9-11-20-22(14-16)28-21-13-15(25)8-10-19(21)24(20)18-7-5-4-6-17(18)23(26)29-24/h4-11,13-14,25H,2-3,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLSFGLXYOSGJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661845 |
Source
|
Record name | 3'-Butoxy-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335193-91-4 |
Source
|
Record name | 3'-Butoxy-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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